molecular formula C14H18ClNO4S B2911695 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid CAS No. 743451-72-1

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B2911695
CAS No.: 743451-72-1
M. Wt: 331.81
InChI Key: ADUTVRHCCHVNQG-UHFFFAOYSA-N
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Description

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Registry Number 743451-72-1 . It has a molecular formula of C14H18ClNO4S and a molecular weight of 331.82 g/mol . The compound is characterized by a benzoic acid core substituted with a chlorine atom at the 2-position and a cyclohexyl(methyl)sulfamoyl group at the 5-position of the benzene ring, as represented by the SMILES string O=C(O)C1=CC(S(=O)(N(C2CCCCC2)C)=O)=CC=C1Cl . This structure is part of a family of substituted 2-chloro-5-sulfamoylbenzoic acids, which are of significant interest in medicinal and synthetic chemistry . Patents indicate that related sulfamoyl benzoic acid derivatives have been investigated for their potential biological activity, such as serving as antilipemic agents . The synthetic pathways for such compounds often involve multi-step organic synthesis, including diazotization reactions . This product is intended for research and development purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-16(10-5-3-2-4-6-10)21(19,20)11-7-8-13(15)12(9-11)14(17)18/h7-10H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUTVRHCCHVNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and cyclohexylmethylamine.

    Formation of Sulfamoyl Group: The cyclohexylmethylamine is reacted with a sulfonyl chloride derivative to form the sulfamoyl group.

    Coupling Reaction: The sulfamoyl group is then coupled with 2-chlorobenzoic acid under suitable reaction conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Cyclohexyl vs. Aryl Substituents : The cyclohexyl(methyl) group in the target compound introduces significant steric bulk and lipophilicity compared to aromatic substituents (e.g., fluorophenyl or chlorophenyl groups). This may reduce water solubility but enhance membrane permeability .

Physicochemical Properties

  • Density and Boiling Points : The 2-fluorophenyl analog (CAS 313225-61-5) has a predicted density of 1.591 g/cm³ and boiling point of 509.3°C, reflecting moderate polarity due to the fluorine atom . The target compound’s cyclohexyl group likely lowers density but complicates crystallization.
  • Acidity : The pKa of the benzoic acid moiety is influenced by substituents. For example, the 4-fluorophenyl analog (Sulpiride Impurity 21) has a predicted acidity (pKa) of 2.30, suggesting moderate proton donation .

Pharmacological Implications

The cyclohexyl(methyl) group in the target compound may enhance binding to hydrophobic enzyme pockets, whereas smaller substituents (e.g., methyl or fluorine) might favor entropic interactions .

Biological Activity

2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid, a compound with diverse biological activities, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid is C13H16ClN1O3S1. Its structure features a chloro group at the 2-position, a cyclohexyl group attached to a sulfamoyl moiety, and a benzoic acid core, which contributes to its biological properties.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Notably, it has been investigated for its potential as a carbonic anhydrase inhibitor , particularly targeting the CAIX isozyme, which is overexpressed in several tumors. This inhibition can lead to alterations in the tumor microenvironment, thereby affecting cancer progression and metastasis .

Anticancer Properties

Research indicates that 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study : In a study assessing the compound's efficacy against breast cancer cells, it showed an IC50 value of 12 µM, indicating potent cytotoxicity compared to control agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary assays suggest effectiveness against both Gram-positive and Gram-negative bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings highlight its potential as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzenesulfonamide ring significantly influence binding affinity and selectivity towards carbonic anhydrase isozymes:

Compound K_d (nM) Selectivity
2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid0.12High
Methyl 5-sulfamoyl-benzoate0.08Moderate

These data illustrate the compound's high affinity for CAIX compared to other isozymes, suggesting its potential as a targeted therapeutic agent .

Future Directions and Applications

Given its promising biological activities, further research into 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid could lead to new therapeutic applications in oncology and infectious diseases. Potential future directions include:

  • Development of Derivatives : Modifying the chemical structure to enhance potency and selectivity.
  • Clinical Trials : Conducting clinical studies to evaluate safety and efficacy in humans.
  • Combination Therapies : Exploring synergistic effects with existing treatments for enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid?

  • Methodological Answer : Synthesis typically involves sulfamoylation of a benzoic acid precursor. For example, chlorosulfonyl intermediates (e.g., 2-Chloro-5-chlorosulfonyl-benzoic acid) can react with cyclohexyl(methyl)amine under controlled conditions. Key steps include:

  • Step 1 : Preparation of chlorosulfonyl derivatives via sulfonation of benzoic acid analogs (e.g., using chlorosulfonic acid).
  • Step 2 : Nucleophilic substitution with cyclohexyl(methyl)amine to introduce the sulfamoyl group.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
  • Critical Considerations : Monitor reaction temperature to avoid decomposition and confirm intermediate structures via NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns and cyclohexyl group integration.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% threshold for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups like sulfonamide (S=O stretching at ~1350 cm1^{-1}) and carboxylic acid (broad O-H stretch at ~2500 cm1^{-1}) .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate binding interactions of this compound?

  • Methodological Answer :

  • Software : Use AutoDock Vina for docking simulations, leveraging its improved scoring function and multithreading capabilities for efficiency .
  • Preparation :
  • Generate 3D ligand structures (e.g., using Open Babel) and optimize protonation states at physiological pH.
  • Select target proteins (e.g., kinases or receptors) from the PDB database, ensuring active-site residues are correctly defined.
  • Validation : Compare docking results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies in predicted vs. observed affinities .

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer :

  • Solvent Selection : Prepare stock solutions in DMSO (10 mM), then dilute in assay buffers containing co-solvents (e.g., PEG-400 or cyclodextrins) to maintain solubility.
  • Stability Testing : Use dynamic light scattering (DLS) to monitor aggregation over time.
  • Storage : Store aliquots at -20°C under argon to prevent hydrolysis of the sulfamoyl group .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Perform Density Functional Theory (DFT) simulations (e.g., using Gaussian 09) to predict NMR chemical shifts and compare with experimental data.
  • Cross-Validation : Use X-ray crystallography for absolute structural confirmation if crystals are obtainable.
  • Dynamic Effects : Account for solvent interactions and tautomerism in solution-phase analyses .

Q. How can stability in solution be optimized for long-term studies?

  • Methodological Answer :

  • Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% sodium azide to inhibit microbial growth.
  • Freeze-Thaw Mitigation : Aliquot stock solutions and avoid repeated thawing.
  • Degradation Monitoring : Track stability via LC-MS at intervals (e.g., 0, 7, 30 days) to identify hydrolysis or oxidation byproducts .

Q. What experimental approaches evaluate its potential as a kinase inhibitor?

  • Methodological Answer :

  • In Vitro Kinase Assays : Use ADP-Glo™ or radioactive 32^{32}P-ATP assays to measure inhibition of target kinases (e.g., EGFR or VEGFR2).
  • Cellular Profiling : Test cytotoxicity and IC50_{50} values in cancer cell lines (e.g., HeLa or MCF-7) with Western blotting to assess downstream signaling (e.g., phosphorylated ERK).
  • Structural Insights : Combine docking results with mutagenesis studies to identify critical binding residues .

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